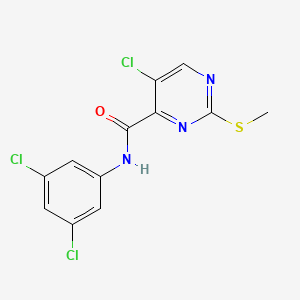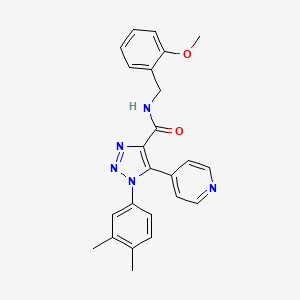![molecular formula C23H16FN5O2S B2858883 6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 1428349-67-0](/img/structure/B2858883.png)
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a heterocyclic compound . It is related to quinazolinone and quinazoline derivatives, which are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The compound and its analogues have been synthesized and evaluated for their potential anticancer activity. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant cytotoxicity against leukemia cells. Certain derivatives, specifically 3a, 4a, and 4c, showed strong cytotoxicity, suggesting their potential as chemotherapeutic agents. The mechanism of cytotoxicity for one derivative, 4a, indicated apoptosis induction without cell cycle arrest, highlighting its promise as a cancer treatment option (Karki et al., 2011).
Antiviral Drug Discovery
The compound's structural class is also explored in antiviral drug discovery, particularly highlighting the diverse strategies and chemical scaffolds utilized in identifying novel antiviral agents. This broader category of research emphasizes the ongoing efforts to combat viral diseases by developing compounds with new mechanisms of action (De Clercq, 2009).
BRAF Inhibitor for Cancer Treatment
Another study focused on the synthesis of imidazo[2,1-b]thiazole derivatives with the aim to develop potent BRAF inhibitors for cancer treatment. These new compounds showed cytotoxic activity against colon cancer and melanoma cell lines. Several derivatives outperformed the positive control, sorafenib, in cytotoxicity assays and demonstrated significant inhibitory effects against BRAF mutants, offering a promising avenue for targeted cancer therapy (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antibacterial Activities
Compounds within this chemical class have been synthesized and assessed for their antimicrobial and antibacterial activities. Such studies underline the potential of these derivatives in treating infectious diseases, providing a foundation for further exploration of their therapeutic applications (Patel & Patel, 2010).
Immunoregulatory Antiinflammatory Agents
Exploratory research into substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles suggests their potential as immunoregulatory antiinflammatory agents. This discovery stems from the combination of structural features from known antiinflammatory and immunoregulatory drugs, aiming to produce compounds with both properties. Initial findings indicate that some derivatives exhibit the desired combination of activities, promising a new class of drugs for treating inflammation and autoimmune diseases (Bender et al., 1985).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c1-13-21(32-23-26-19(12-29(13)23)14-6-8-15(24)9-7-14)22(31)25-17-5-3-2-4-16(17)18-10-11-20(30)28-27-18/h2-12H,1H3,(H,25,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRCFZUIFMOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)


![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)
